1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC15930810
Molecular Formula: C17H18N2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2 |
|---|---|
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 1-(5-ethenyl-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C17H18N2/c1-3-14-12-18-17(11-13(14)2)19-10-6-8-15-7-4-5-9-16(15)19/h3-5,7,9,11-12H,1,6,8,10H2,2H3 |
| Standard InChI Key | MZBJDSJXSAJBFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C=C)N2CCCC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound combines a tetrahydroquinoline system—a partially saturated quinoline derivative—with a 4-methyl-5-vinylpyridine substituent. The tetrahydroquinoline core adopts a non-planar conformation due to partial saturation, while the pyridine ring introduces aromaticity and electronic heterogeneity . The vinyl group at position 5 of the pyridine moiety enhances reactivity, enabling potential polymerization or further functionalization.
Stereoelectronic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂ |
| Molecular Weight | 250.34 g/mol |
| Topological Polar Surface Area | 24.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Table 1: Key physicochemical properties of 1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline .
Synthetic Methodologies
Borrowing Hydrogen Catalysis
A manganese(I) PN₃ pincer complex catalyzes the one-pot synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via borrowing hydrogen (BH) methodology . This approach achieves atom efficiency, producing water as the sole byproduct. Key advantages include:
-
Selectivity: Base choice (e.g., KOtBu) suppresses quinoline formation, favoring tetrahydroquinoline products .
-
Scope: Secondary alcohols like 1-phenylethanol yield 2,3-dimethyl-1,2,3,4-tetrahydroquinoline derivatives in up to 85% isolated yield .
Hydroaminoalkylation-Amination Cascade
A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines followed by Buchwald–Hartwig amination provides regioselective access to 1,2,3,4-tetrahydroquinolines . This two-step protocol tolerates electron-donating and withdrawing substituents, enabling the synthesis of analogs with varied substitution patterns .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| Borrowing Hydrogen | Mn(I) PN₃ complex | 70–85 | H₂O |
| Hydroaminoalkylation | Ti complex | 65–78 | Self-condensation products |
| Condensation | Acid/Base | 50–60 | Oligomers |
Table 2: Efficiency of synthetic strategies for tetrahydroquinoline derivatives.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis of related tetrahydroquinoline hybrids (e.g., ibuprofen conjugates) reveals distinct signals for the tetrahydroquinoline protons (δ 1.61–1.82 ppm for methylene groups) and aromatic protons (δ 6.77–7.20 ppm) . For the title compound, the vinyl group’s protons are expected near δ 5.0–6.0 ppm, split into characteristic AB coupling patterns.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separates tetrahydroquinoline derivatives, with retention times correlating with lipophilicity . The compound’s logP (calculated: 3.2) suggests moderate retention under these conditions .
Applications in Materials Science
Polymer Precursors
The vinyl group enables radical or coordination polymerization, yielding polyvinylpyridine-tetrahydroquinoline copolymers with tunable electronic properties. Potential applications include:
-
Conductive Polymers: Doping with iodine achieves conductivity up to 10⁻³ S/cm.
-
Sensor Materials: Fluorescence quenching in the presence of nitroaromatics suggests explosive detection capabilities.
Catalytic Ligands
The pyridine-nitrogen coordinates transition metals, forming complexes active in cross-coupling reactions. For example, Pd(II) complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
-
Regioselectivity Issues: Competing pathways yield 2,3- vs. 3,4-dimethyl regioisomers .
-
Functional Group Tolerance: Electron-deficient alcohols (e.g., trifluoroethanol) give poor yields in BH catalysis .
Research Opportunities
-
Asymmetric Synthesis: Developing chiral catalysts for enantioselective tetrahydroquinoline formation.
-
Targeted Drug Delivery: Conjugating the compound to nanoparticles for site-specific anticancer activity.
-
Computational Modeling: Machine learning-guided prediction of novel derivatives with optimized bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume